4-Ethylmorpholine

Basicity Catalysis Reaction Kinetics

Select 4-Ethylmorpholine (NEM) for its unique pKa of 7.67, delivering optimal gel reaction catalysis in polyester polyurethane soft foam. Unlike N-Methylmorpholine or Triethylamine, its higher boiling point (138°C) enables elevated-temperature reactions without pressure vessels. As NEM·AlH3, it offers superior thermal stability for efficient alane recovery. A mild, non-nucleophilic base for sensitive syntheses, preventing racemization. Procure ≥99% purity for consistent industrial performance.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 100-74-3
Cat. No. B086933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylmorpholine
CAS100-74-3
Synonyms4-ethylmorpholine
N-ethylmorpholine
N-ethylmorpholine hydrochloride
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCN1CCOCC1
InChIInChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3
InChIKeyHVCNXQOWACZAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
8.68 M
SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER;  SOL IN ACETONE
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylmorpholine (CAS 100-74-3) Procurement Guide: Technical Specifications and Differentiation for Industrial Sourcing


4-Ethylmorpholine (N-Ethylmorpholine, CAS 100-74-3) is a tertiary amine with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. It is a colorless liquid with an ammonia-like odor, exhibiting a melting point of -63°C, a boiling point of 138-139°C, and a density of 0.908-0.916 g/cm³ at 20°C [2]. The compound is miscible with water and possesses a pKa of 7.67 (conjugate acid) at 25°C [3]. Its primary industrial roles are as a medium-strength tertiary amine catalyst in polyurethane foam production and as a versatile solvent and intermediate in organic synthesis .

Why 4-Ethylmorpholine Cannot Be Interchanged with Other Tertiary Amines in Critical Applications


Substituting 4-Ethylmorpholine with seemingly similar tertiary amines (e.g., N-Methylmorpholine, Triethylamine) is not straightforward due to quantifiable differences in basicity, steric hindrance, and thermal stability [1]. The specific ethyl substitution on the morpholine ring confers a unique pKa value of 7.67 [2], which directly impacts catalytic selectivity and reaction kinetics in processes such as polyurethane foam formation [3]. Furthermore, its distinct physical properties, including boiling point and vapor pressure, dictate its suitability for specific industrial processes and safety protocols [4]. The following evidence demonstrates these quantifiable differentiations.

Quantitative Differentiation of 4-Ethylmorpholine (CAS 100-74-3) Against Key Analogs


Basicity (pKa) Comparison: 4-Ethylmorpholine vs. N-Methylmorpholine and Other Amines

The pKa of the conjugate acid of 4-Ethylmorpholine is 7.67 at 25°C [1], positioning it as a medium-strength base. This is distinct from the lower pKa of N-Methylmorpholine (pKa ~7.4) [2] and the higher pKa of Triethylamine (pKa 10.75) [3]. The specific pKa value influences catalytic activity, as tertiary amine catalytic strength is generally correlated with basicity [4].

Basicity Catalysis Reaction Kinetics

Physical Property Differentiation: Boiling Point and Density vs. N-Methylmorpholine and Morpholine

4-Ethylmorpholine exhibits a boiling point of 138-139°C and a density of 0.908-0.916 g/cm³ at 20°C [1]. In comparison, N-Methylmorpholine has a lower boiling point (115-116°C/750 mmHg) and a higher density (0.92 g/mL at 25°C) . Unsubstituted morpholine boils at a lower 129°C [2]. These differences are critical for solvent selection and separation processes.

Physical Properties Solvent Selection Process Engineering

Catalytic Performance in Aluminum Hydride Separation: 4-Ethylmorpholine vs. Triethylamine

In the separation of aluminum hydride (AlH3), the N-Ethylmorpholine·AlH3 (NEM·AlH3) adduct demonstrates superior thermal stability and selective decomposition compared to the conventional Triethylamine·AlH3 (Et3N·AlH3) system [1]. Specifically, NEM·AlH3 can be selectively decomposed to yield AlH3 under controlled conditions, whereas the Triethylamine process lacks this selectivity [2]. The study reports that the N-alkylmorpholine approach significantly improves kinetics, selectivity, yields, and energy efficiency compared to the Et3N process [3].

Catalysis Materials Science Alane Separation

Reaction Yield in Amide Coupling: 4-Ethylmorpholine vs. Stronger Bases

In a specific amide coupling reaction, 4-Ethylmorpholine (pKaH 7.73) yielded 13% of the desired product, as measured by HPLC-UV [1]. This contrasts with stronger bases: DIEA (pKaH 11.43) yielded 74%, and DBU (pKaH 13.53) yielded 59% [2]. The data shows that 4-Ethylmorpholine's lower basicity provides a specific, albeit lower, yield profile suitable for substrates sensitive to strong bases or racemization.

Organic Synthesis Amide Coupling Base Screening

Vapor Pressure and Volatility Comparison: 4-Ethylmorpholine vs. Triethylamine

4-Ethylmorpholine has a vapor pressure of 8.1 hPa (6.08 mmHg) at 20°C [1], which is significantly lower than that of Triethylamine, which has a vapor pressure of 57.07 mmHg at 20°C [2]. This lower volatility contributes to reduced evaporative losses and lower inhalation exposure risks during handling and reaction work-up [3].

Volatility Process Safety Environmental Release

Optimized Application Scenarios for 4-Ethylmorpholine (CAS 100-74-3) Based on Evidence


Polyurethane Foam Catalysis

4-Ethylmorpholine is the catalyst of choice for polyester-type polyurethane soft foam production due to its medium basicity (pKa 7.67) [1] and documented ability to promote gel reactions after foam rise, leading to optimal cell structure . Its specific basicity and steric profile, distinct from N-Methylmorpholine (pKa ~7.4) [2], provide the precise catalytic activity required for this application.

Mild Base for Acid-Sensitive Syntheses

In organic syntheses where strong bases like DBU or DIEA cause racemization or decomposition, 4-Ethylmorpholine offers a controlled, mild basic environment. A direct comparison showed it yields 13% product in a specific amide coupling, providing a defined window for reactions requiring a gentle, non-nucleophilic base [3].

Aluminum Hydride Separation and Purification

For applications requiring the selective decomposition of amine-alane adducts to yield pure AlH3, 4-Ethylmorpholine (as NEM·AlH3) is a superior reagent. It exhibits dramatically improved thermal stability and selective decomposition compared to the conventional Triethylamine (Et3N·AlH3) process [4], making it essential for efficient alane recovery.

Solvent for High-Temperature Processes

Its boiling point of 138-139°C [5] is significantly higher than that of N-Methylmorpholine (115-116°C/750 mmHg) and Triethylamine (89°C) [6], making 4-Ethylmorpholine a more suitable solvent for reactions requiring elevated temperatures without the need for pressure vessels.

Technical Documentation Hub

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